2-Bromo-4-chlorothieno[3,2-c]pyridine
Description
Molecular Formula: C₇H₃BrClNS
CAS Number: 28948-61-0
Molecular Weight: 248.53 g/mol
Structural Features:
- A fused bicyclic system comprising a thiophene ring ([3,2-c] fusion) and a pyridine ring.
- Substituents: Bromine at position 2 and chlorine at position 4 of the thienopyridine scaffold . Synthesis: Typically prepared via halogenation reactions or Suzuki-Miyaura cross-coupling, as seen in analogous thienopyridine derivatives (e.g., 4-chlorofuro[3,2-c]pyridine reacting with boronic acids) . Applications: Intermediate in pharmaceuticals and agrochemicals, particularly in kinase inhibitor synthesis . Hazards: Harmful upon inhalation, skin contact, or ingestion; requires proper handling per safety guidelines .
Structure
2D Structure
Properties
IUPAC Name |
2-bromo-4-chlorothieno[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNS/c8-6-3-4-5(11-6)1-2-10-7(4)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGCPWZFCLBFCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1SC(=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590481 | |
| Record name | 2-Bromo-4-chlorothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28948-61-0 | |
| Record name | 2-Bromo-4-chlorothieno[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28948-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-chlorothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-chlorothieno[3,2-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Bromination of 4-Chlorothieno[3,2-c]pyridine
One common method involves the bromination of 4-chlorothieno[3,2-c]pyridine using N-bromosuccinimide (NBS) as the brominating agent. The reaction typically proceeds under the following conditions:
- Solvent : Dichloromethane
- Temperature : Room temperature
- Reaction Time : Varies based on scale and desired yield
The reaction can be summarized as follows:
$$
\text{4-Chlorothieno[3,2-c]pyridine} + \text{NBS} \rightarrow \text{this compound}
$$
This method is advantageous for its simplicity and effectiveness in introducing the bromomethyl group at the 2-position of the thieno[3,2-c]pyridine ring.
Synthesis via Substitution Reactions
Another method involves nucleophilic substitution reactions where a suitable precursor containing a leaving group is reacted with a brominating agent. The general procedure includes:
- Starting Material : A bromo or chloro derivative of thieno[3,2-c]pyridine
- Reagents : Potassium carbonate as a base
- Solvent : N-methylpyrrolidone (NMP)
The reaction can be depicted as follows:
$$
\text{Precursor} + \text{Br}_2 \rightarrow \text{this compound}
$$
This method allows for more controlled conditions and can lead to higher yields.
Comparative Analysis of Preparation Methods
The following table summarizes the key features of the different preparation methods discussed:
| Method | Reagents Used | Solvent | Yield (%) | Reaction Conditions |
|---|---|---|---|---|
| Bromination with NBS | N-bromosuccinimide | Dichloromethane | High | Room temperature |
| Nucleophilic Substitution | Potassium carbonate | N-methylpyrrolidone | Moderate | Controlled temperature and pressure |
Research Findings on Reaction Conditions
Research has indicated that optimizing reaction conditions significantly impacts yield and purity. For instance, varying the temperature during bromination can alter the selectivity and rate of reaction. Studies have shown that maintaining a controlled environment during synthesis minimizes side reactions, leading to purer products.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chlorothieno[3,2-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki coupling reactions with boronic acids to form 3-arylthieno[3,2-c]pyridine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include cyclic amines, potassium carbonate (K₂CO₃), and boronic acids. The reactions are typically carried out in solvents like 1,4-dioxane or acetone at elevated temperatures (e.g., 90°C) with the liberation of hydrochloric acid being quenched by potassium carbonate .
Major Products Formed
Scientific Research Applications
2-Bromo-4-chlorothieno[3,2-c]pyridine is used extensively in scientific research due to its versatile reactivity and structural properties. Some of its applications include:
Mechanism of Action
The mechanism by which 2-Bromo-4-chlorothieno[3,2-c]pyridine exerts its effects is primarily through its ability to participate in various chemical reactions. Its molecular targets and pathways involve interactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds and the generation of diverse products .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Differences
Key Observations :
- Regiochemistry: The position of halogens (Br, Cl) and heterocyclic fusion ([3,2-c] vs. [2,3-c]) significantly alter electronic distribution and reactivity. For example, 2-Bromo-4-chlorothieno[3,2-c]pyridine exhibits higher reactivity in cross-coupling reactions compared to its 7-Bromo-4-chloro isomer due to steric and electronic effects .
- Ring Fusion: Compounds like 2-Bromo-6-chlorothieno[2,3-b]pyridine ([2,3-b] fusion) show distinct π-conjugation patterns, affecting binding affinity in medicinal chemistry applications .
Table 2: Comparative Reactivity in Cross-Coupling Reactions
Key Findings :
- Halogen Reactivity: Bromine at position 2 in thienopyridines is more reactive in cross-coupling than chlorine, enabling selective functionalization .
- Pyrimidine vs. Thienopyridine: Pyrimidine derivatives (e.g., 5-Bromo-2-chloropyrimidin-4-amine) undergo nitro-group reductions efficiently, whereas thienopyridines are preferred for C–C bond formations .
Table 3: Supplier and Application Data
Market Insights :
- This compound is widely available from suppliers like Enamine Ltd. and Shanghai Jinpan Biotech, reflecting its demand in drug discovery .
- Pyridine derivatives (e.g., 2-Bromo-3-methylpyridine) are cheaper but lack the fused thiophene ring’s electronic complexity, limiting their use in high-value applications .
Biological Activity
2-Bromo-4-chlorothieno[3,2-c]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the pharmaceutical sector. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 248.53 g/mol. The compound features a thieno-pyridine structure characterized by bromine and chlorine substituents, which enhance its reactivity and biological activity.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C₇H₃BrClNS |
| Molecular Weight | 248.53 g/mol |
| CAS Number | 28948-61-0 |
Anticancer Properties
Research indicates that this compound exhibits significant anti-cancer properties. It has been shown to inhibit various cancer cell lines, affecting pathways related to proliferation and apoptosis. For instance, studies have demonstrated its ability to induce apoptosis in specific cancer cells by modulating key signaling pathways.
Case Study: Inhibition of Cancer Cell Lines
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
- IC50 Values :
- MCF-7: 15 µM
- A549: 20 µM
The biological activity of this compound can be attributed to its interaction with various biological macromolecules, including proteins and nucleic acids. Docking studies suggest that it binds effectively to targets involved in cancer pathways, potentially acting as an inhibitor or modulator.
Interaction with Biological Targets
| Target Protein | Binding Affinity (kcal/mol) | Effect |
|---|---|---|
| Bcl-2 | -8.5 | Inhibition of anti-apoptotic function |
| MCL-1 | -9.1 | Induction of apoptosis |
Other Biological Activities
Beyond its anticancer properties, this compound has been investigated for other biological activities:
- Antimicrobial Activity : Exhibits moderate antibacterial properties against various strains.
- Anti-inflammatory Effects : Potentially reduces inflammation through modulation of cytokine production.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Bromine and chlorine substituents | Strong anti-cancer properties |
| 4-Chloro-thieno[3,2-c]pyridine | Chlorine at position 4 only | Moderate antibacterial activity |
| 5-Bromo-thieno[3,2-c]pyridine | Bromine at position 5 | Potential anti-inflammatory effects |
| Thieno[3,2-c]pyridine | No halogen substituents | Limited biological activity |
Q & A
Q. How is 2-Bromo-4-chlorothieno[3,2-c]pyridine synthesized, and what key reaction conditions influence yield?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions using halogenated thienopyridine precursors. For example, 4-chlorofuro[3,2-c]pyridine reacts with boronic acids under palladium catalysis, with yields influenced by ligand choice (e.g., Pd(PPh₃)₄), solvent (e.g., toluene/ethanol mixtures), and temperature (80–100°C). Base selection (e.g., Na₂CO₃) is critical for deprotonation and transmetallation steps .
Q. What spectroscopic methods are optimal for characterizing this compound derivatives?
- 1H/13C NMR : Identifies substituent positions and confirms bromine/chlorine incorporation via deshielding effects.
- X-ray crystallography : Resolves steric effects of bromo/chloro groups and π-stacking interactions in solid-state structures .
- GC/HPLC-MS : Validates purity (>95%) and monitors reaction progress .
Q. What safety precautions are critical when handling bromo-chloro thienopyridines?
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact (WGK 3 hazard classification).
- Store at 0–6°C to prevent decomposition.
- Neutralize waste with dilute NaOH before disposal .
Advanced Questions
Q. How do steric and electronic effects of bromo/chloro substituents influence cross-coupling reaction outcomes?
- Steric hindrance : Bulky bromine at the 2-position slows transmetallation in Suzuki reactions, requiring longer reaction times or elevated temperatures.
- Electronic effects : Chlorine’s electron-withdrawing nature enhances electrophilicity at the coupling site, improving reactivity with electron-rich boronic acids. Comparative studies show 10–15% yield variations between bromo- and chloro-substituted analogs under identical conditions .
Q. What computational strategies predict the bioactivity of thienopyridine derivatives as enzyme inhibitors?
- Molecular docking : Screens binding affinity to target enzymes (e.g., CYP51) by simulating ligand-receptor interactions.
- MD simulations : Analyzes stability of inhibitor-enzyme complexes over 100-ns trajectories, identifying key hydrogen bonds and hydrophobic contacts.
- QSAR models : Correlates substituent electronegativity (e.g., Br/Cl) with IC₅₀ values for antimicrobial activity .
Q. How do crystal packing interactions (e.g., π-stacking) affect the reactivity of brominated thienopyridines?
- π-π interactions (3.44–3.83 Å) between thienopyridine rings stabilize intermediates in solution, reducing reactivity toward electrophiles.
- Intramolecular H-bonding : Alters electron density at reactive sites, as observed in Cu(II) complexes where O–H···O bonds reduce ligand lability .
Q. When designing SAR studies for thienopyridine-based antimicrobials, how to address conflicting activity data across structural analogs?
- Control variables : Standardize assay conditions (e.g., bacterial strain, inoculum size) to isolate substituent effects.
- Meta-analysis : Compare logP values and MIC data to distinguish lipophilicity-driven trends from electronic effects.
- Crystallographic validation : Resolve whether inactive analogs exhibit non-canonical binding modes .
Methodological Tables
Table 1. Key Reaction Conditions for Suzuki Coupling of Halogenated Thienopyridines
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | ±15% efficiency |
| Ligand (Pd) | Pd(PPh₃)₄ | Higher selectivity |
| Solvent | Toluene/EtOH (3:1) | Prevents side reactions |
Table 2. Computational Tools for Bioactivity Prediction
| Tool | Application | Reference Model |
|---|---|---|
| AutoDock Vina | Binding affinity to CYP51 | Docking score < −7 kcal/mol |
| GROMACS | Stability of inhibitor-enzyme complexes | RMSD < 2 Å |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
